N-Methyl-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-methyl-1-propan-2-yl-4,5,6,7-tetrahydrobenzimidazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-8(2)14-7-13-11-9(12-3)5-4-6-10(11)14/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
HMSQDDFTMQGRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1CCCC2NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodiazole with isopropylamine and formaldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-Methyl-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of nitrogen-containing heterocycles, which includes derivatives of tetrahydro-1,3-benzodiazoles, diazepines, and imidazoles. Key structural analogs and their distinguishing features are outlined below:
Key Comparative Insights
Diazepine and pyrimidine analogs often exhibit greater solubility in polar solvents due to additional nitrogen atoms or charged groups (e.g., hydrochlorides) .
Azo-containing analogs (e.g., diazepin- or pyrimidine-based initiators) are redox-active, enabling radical generation, whereas the target compound lacks such functionality .
Applications :
- Azoamidine derivatives are widely used as water-soluble initiators in polymer chemistry due to their thermal decomposition into reactive radicals .
- The target compound’s lack of azo or charged groups limits its utility in polymerization but may favor applications in coordination chemistry or as a bioactive scaffold.
Biological Activity
N-Methyl-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine (CAS Number: 1506775-12-7) is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 193.29 g/mol. The structure of the compound features a benzodiazole core which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1506775-12-7 |
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown effectiveness against MCF-7 breast cancer cells with IC50 values in the low nanomolar range. This suggests that the compound may possess similar properties worth investigating further.
The mechanism of action for compounds in this class often involves the destabilization of microtubules, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds can induce apoptosis in cancer cells. The specific interactions at the molecular level are still under investigation but are hypothesized to involve binding to the β-tubulin subunit.
Study on Antiproliferative Activity
A study focusing on derivatives of benzodiazole reported that certain modifications led to enhanced antiproliferative effects. For example:
- Compound 9h showed an IC50 of 33 nM against MCF-7 cells.
This highlights the importance of structural modifications in enhancing biological activity.
Stability and Pharmacokinetics
Stability studies indicate that related compounds maintain their integrity under various pH conditions (pH 4 to 9), which is critical for therapeutic applications. The half-life in plasma was observed to exceed 24 hours for some derivatives, suggesting potential for prolonged action in vivo.
Summary of Findings
The biological activity of this compound appears promising based on its structural analogs. Key findings include:
- Antiproliferative Activity : Significant effects noted in cancer cell lines.
- Mechanism of Action : Potential involvement in microtubule destabilization.
- Stability : Favorable pharmacokinetic properties observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
